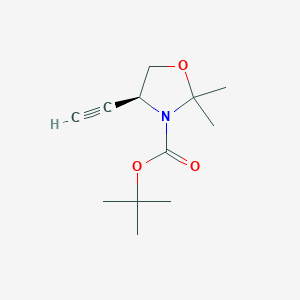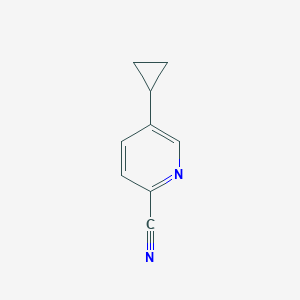
Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate, also known as Boc-HPA, is a chemical compound that has been studied extensively for its potential applications in medicinal chemistry. It is a type of azetidine derivative that has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes in the body that are involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation, and it has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in cancer.
Biochemical and Physiological Effects:
Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate has been shown to have a wide range of biological effects. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have anti-cancer effects, making it a potential candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate is that it is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate. One potential direction is to further explore its anti-inflammatory and analgesic properties and investigate its potential as a treatment for pain and inflammation. Another potential direction is to further explore its anti-cancer properties and investigate its potential as a treatment for cancer. Additionally, future research could focus on developing new synthesis methods for Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate that improve its solubility and make it easier to use in experiments.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have anti-cancer properties, making it a potential candidate for the treatment of cancer.
Eigenschaften
IUPAC Name |
tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-7-10(8-15)14-6-4-5-11(16)9-14/h10-11,16H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYSGWPVVVBDNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCCC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63563.png)






![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)
![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)

